2'-Azidoacetophenone

Description

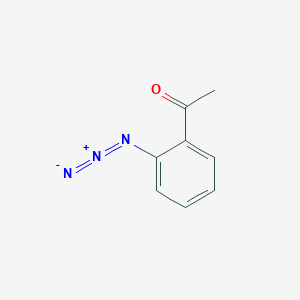

Structure

3D Structure

Properties

IUPAC Name |

1-(2-azidophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-2-3-5-8(7)10-11-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUJRODIVADEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone, also known as 1-(2-azidophenyl)ethanone, is an organic compound with the chemical formula C₈H₇N₃O. It serves as a valuable precursor and intermediate in various synthetic applications, particularly in the construction of nitrogen-containing heterocyclic compounds. The presence of both an azide (B81097) and a ketone functional group allows for a diverse range of chemical transformations, making it a molecule of interest for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 1-(2-azidophenyl)ethanone |

| CAS Number | 16714-26-4 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2'-aminoacetophenone (B46740). The first step involves the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction where the diazonium group is displaced by an azide ion.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of aryl azides from anilines.[1]

Materials:

-

2'-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Formation of the Diazonium Salt:

-

In a flask, dissolve 2'-aminoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide (1.2 equivalents) in deionized water and cool the solution in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

-

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 1H | Ar-H |

| 7.50 - 7.40 | m | 1H | Ar-H |

| 7.25 - 7.15 | m | 2H | Ar-H |

| 2.65 | s | 3H | -COCH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 198.0 | C=O |

| 140.0 | C-N₃ |

| 133.0 | Ar-CH |

| 131.0 | Ar-C |

| 129.0 | Ar-CH |

| 125.0 | Ar-CH |

| 119.0 | Ar-CH |

| 28.0 | -COCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the azide and carbonyl functional groups.

Predicted IR Spectral Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2120 | Strong, Sharp | N₃ asymmetric stretch |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1280 | Medium | N₃ symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

| m/z | Relative Intensity (%) | Assignment |

| 161 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | High | [M - N₂]⁺ |

| 118 | Moderate | [M - N₂ - CH₃]⁺ |

| 90 | High | [C₆H₄N]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition (for EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

Logical Relationships in Synthesis

The synthesis of this compound relies on a well-established sequence of reactions in organic chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2'-Azidoacetophenone (1-(2-azidophenyl)ethanone), a valuable intermediate in organic synthesis. Due to the limited availability of extensive public data, this guide combines computed properties with general experimental protocols and spectral data interpretations based on analogous compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are primarily computed and provide a strong basis for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 161.058911855 g/mol | PubChem[1] |

| Monoisotopic Mass | 161.058911855 g/mol | PubChem[1] |

| Topological Polar Surface Area | 59.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 220 | PubChem[1] |

Synthesis and Characterization Workflow

The synthesis of this compound typically proceeds via the diazotization of its corresponding amine precursor, 2'-aminoacetophenone (B46740). The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the compound.

Experimental Protocols

Synthesis of this compound from 2'-Aminoacetophenone

This protocol is a general procedure for the diazotization of an aromatic amine followed by azidation.

Materials:

-

2'-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Dichloromethane (B109758) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

Dissolve 2'-aminoacetophenone in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at 0-5 °C.

-

-

Azide Formation:

-

In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids) or a KBr pellet (for solids).

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI).

-

Analysis: Analyze the resulting mass-to-charge ratios of the molecular ion and fragment ions.

-

Spectroscopic Data Interpretation (Anticipated)

¹H NMR Spectroscopy

-

Aromatic Protons (4H): Expect a complex multiplet pattern in the aromatic region (approximately δ 7.0-7.8 ppm) due to the ortho-disubstitution.

-

Methyl Protons (3H): A singlet corresponding to the acetyl methyl group is expected, likely in the region of δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is anticipated in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the azide group will be shifted downfield.

-

Methyl Carbon: A signal for the acetyl methyl carbon is expected in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

-

Azide Stretch (N₃): A strong, sharp absorption band characteristic of the azide group is expected around 2100-2150 cm⁻¹.

-

Carbonyl Stretch (C=O): A strong absorption band for the ketone carbonyl group should appear in the region of 1680-1700 cm⁻¹.

-

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching will likely be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment ion at m/z = 133 is expected, resulting from the loss of nitrogen gas (N₂) from the molecular ion. Another significant fragment would likely be observed at m/z = 118, corresponding to the loss of the acetyl group.

References

An In-depth Technical Guide to 2'-Azidoacetophenone (CAS Number: 16714-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring an azide (B81097) group positioned ortho to an acetophenone (B1666503) moiety, provides a gateway to a diverse range of nitrogen-containing heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in the development of biologically active molecules.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16714-26-4 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not explicitly stated in searches | |

| Boiling Point | Not explicitly stated in searches | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[2] | [2] |

| Calculated LogP | 2.5 | [1] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 2.62 (s, 3H), 7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H) (Data for Acetophenone) | [3] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 26.5, 128.2, 128.5, 133.0, 137.1, 198.1 (Data for Acetophenone) | [3] |

| IR (KBr) | Characteristic peaks for C=O, N₃, and aromatic C-H bonds are expected. | [4] |

| Mass Spectrum (MS) | Expected m/z for [M]+: 161.06 | [1] |

Note: Experimental spectral data for this compound was not explicitly found. The provided NMR data is for the parent compound, acetophenone, and serves as a reference.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a halogenated precursor, typically 2'-bromoacetophenone (B1265738), with sodium azide.[5]

Experimental Protocol: Synthesis from 2'-Bromoacetophenone

This protocol details the synthesis of this compound from 2'-bromoacetophenone.

Materials:

-

2'-Bromoacetophenone

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Ethyl acetate (B1210297) or Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2'-bromoacetophenone (1.0 equivalent) in DMF or acetone.

-

To this solution, add sodium azide (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Vilsmeier-Haack cyclization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in CuAAC reactions with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings.[6] These triazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties.[7]

This protocol describes a general procedure for the CuAAC reaction between this compound and phenylacetylene (B144264).

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910) and water (or other suitable solvent mixture)

-

Reaction vial or flask

Procedure:

-

In a reaction vial, dissolve this compound (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

-

Dry the organic layer, concentrate it, and purify the resulting 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)ethanone by column chromatography or recrystallization.

Caption: General workflow for the Vilsmeier-Haack reaction.

Biological Relevance and Signaling Pathways

The 1,2,3-triazole scaffold, readily accessible from this compound via CuAAC, is a well-established pharmacophore in drug discovery. Derivatives have shown potential as:

-

Antitumor Agents: Some triazoles exhibit anticancer activity through mechanisms such as the inhibition of enzymes crucial for cancer cell proliferation, like tyrosine kinases or polymerases. [8][9]* Antibacterial Agents: Triazole-containing compounds have been shown to inhibit bacterial growth, potentially by targeting essential bacterial enzymes. [7][10]* Anti-HIV Agents: Certain triazole derivatives can inhibit key enzymes in the HIV life cycle, such as reverse transcriptase, protease, or integrase. [11]Another mechanism involves the antagonism of the HIV-1 Viral infectivity factor (Vif), which is crucial for the virus to counteract the host's antiviral defenses. [12]

Representative Signaling Pathway: Inhibition of HIV-1 Vif

The following diagram illustrates a simplified, representative signaling pathway for the anti-HIV activity of a Vif antagonist, a class of compounds that can be derived from 1,2,3-triazoles.

Caption: Inhibition of HIV-1 Vif by a 1,2,3-triazole derivative.

Safety Information

This compound is an azide-containing compound and should be handled with care. Azides can be energetic and potentially explosive, especially with heat, shock, or friction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its utility in CuAAC "click" chemistry and Vilsmeier-Haack reactions provides researchers with efficient routes to novel molecular architectures with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important chemical intermediate.

References

- 1. This compound | C8H7N3O | CID 11051962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,3-Triazole hybrids with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Azidoacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Azidoacetophenone, a versatile chemical intermediate with significant applications in medicinal chemistry and chemical biology. This document details its discovery and historical synthesis, provides established experimental protocols for its preparation, summarizes its key physicochemical and spectroscopic properties, and explores its utility as a building block in the synthesis of bioactive molecules and as a tool in chemical biology research. Particular emphasis is placed on its role in the construction of heterocyclic compounds through click chemistry and its application in photoaffinity labeling for target identification.

Introduction

This compound is an aromatic organic compound featuring both an acetyl group and an azide (B81097) group attached to a benzene (B151609) ring at the ortho position. This unique combination of functional groups makes it a valuable precursor in a variety of chemical transformations. The azide moiety serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient synthesis of 1,2,3-triazole-containing compounds. Additionally, the azido (B1232118) group can be photochemically activated, allowing for its use in photoaffinity labeling studies to identify and characterize protein-ligand interactions. The acetophenone (B1666503) core provides a scaffold that can be further modified, making it a key building block in the development of novel therapeutic agents and chemical probes.

Discovery and History

The synthesis of aryl azides through the diazotization of anilines followed by treatment with sodium azide has been a well-established reaction for over a century. While the exact first synthesis of this compound is not prominently documented in easily accessible historical records, its preparation follows this classical pathway, which was developed in the late 19th and early 20th centuries. The precursor, 2'-Aminoacetophenone, has been known for a considerable time and is accessible through various synthetic routes, including the reduction of 2'-nitroacetophenone (B117912) and the Fries rearrangement of acetanilide. The utility of this compound as a synthetic intermediate gained significant traction with the advent of click chemistry, introduced by K. Barry Sharpless in 2001, which highlighted the exceptional reliability and specificity of the azide-alkyne cycloaddition.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O | --INVALID-LINK-- |

| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in common organic solvents |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data |

| ¹H NMR | Expected signals for the methyl protons (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.0-7.8 ppm). |

| ¹³C NMR | Expected signals for the carbonyl carbon (~198 ppm), methyl carbon (~27 ppm), and aromatic carbons (118-140 ppm). |

| IR Spectroscopy | Characteristic strong absorption band for the azide group (N₃) around 2100-2150 cm⁻¹ and a strong band for the carbonyl group (C=O) around 1680 cm⁻¹. |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 2'-Aminoacetophenone.

Synthesis of 2'-Aminoacetophenone (Precursor)

Several methods exist for the synthesis of 2'-Aminoacetophenone. One common laboratory-scale method is the reduction of 2'-Nitroacetophenone.

Protocol: Reduction of 2'-Nitroacetophenone

| Reagents & Materials | Equipment |

| 2'-Nitroacetophenone | Round-bottom flask |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reflux condenser |

| Concentrated hydrochloric acid (HCl) | Magnetic stirrer and stir bar |

| Ethanol | Heating mantle |

| Sodium hydroxide (B78521) (NaOH) solution | Buchner funnel and filter flask |

| Diethyl ether or Ethyl acetate (B1210297) | Separatory funnel |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Rotary evaporator |

Procedure:

-

In a round-bottom flask, dissolve 2'-Nitroacetophenone (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2'-Aminoacetophenone.

-

The product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Expected Yield: ~80-90%

Synthesis of this compound

Protocol: Diazotization of 2'-Aminoacetophenone and Azide Substitution

| Reagents & Materials | Equipment |

| 2'-Aminoacetophenone | Beaker or Erlenmeyer flask |

| Concentrated hydrochloric acid (HCl) | Ice bath |

| Sodium nitrite (B80452) (NaNO₂) | Magnetic stirrer and stir bar |

| Sodium azide (NaN₃) | Dropping funnel |

| Dichloromethane (B109758) or Ethyl acetate | Buchner funnel and filter flask |

| Anhydrous sodium sulfate (Na₂SO₄) | Separatory funnel |

| Water | Rotary evaporator |

Procedure:

-

Dissolve 2'-Aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker, and cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15-20 minutes at this temperature.

-

In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for another 1-2 hours.

-

Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Applications in Drug Development and Research

Building Block for Heterocyclic Synthesis via Click Chemistry

This compound is a key precursor for the synthesis of 1-(2-acetylphenyl)-1,2,3-triazoles through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery for creating libraries of potential bioactive compounds. For instance, these triazole derivatives have been explored as potential kinase inhibitors.

Figure 1. General workflow for the synthesis of 1,2,3-triazoles using this compound via CuAAC.

Photoaffinity Labeling for Target Identification

The azide group in this compound can be converted into a highly reactive nitrene upon photolysis with UV light. This property allows its incorporation into small molecule ligands to create photoaffinity probes. These probes can be used to covalently label their protein targets within a complex biological system, facilitating target identification and the elucidation of binding sites. This is a powerful technique in chemical biology and drug discovery for understanding the mechanism of action of bioactive compounds.

2'-Azidoacetophenone molecular weight and formula

An In-depth Technical Guide to 2'-Azidoacetophenone for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis and medicinal chemistry. It covers the compound's fundamental properties, key chemical transformations, and detailed experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a valuable synthetic intermediate, primarily utilized in the construction of nitrogen-containing heterocyclic compounds. Its chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₈H₇N₃O | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| IUPAC Name | 1-(2-azidophenyl)ethanone | [1] |

| CAS Number | 16714-26-4 | [1] |

| Synonyms | This compound, 1-(2-azidophenyl)ethan-1-one, 1-(2-azidophenyl)-1-ethanone | [1] |

Key Chemical Transformations and Applications

This compound is a precursor for a variety of important chemical reactions, making it a valuable tool in drug discovery and development. Its azide (B81097) functionality allows for participation in "click chemistry" reactions, while the ortho-azido ketone structure enables unique cyclization and rearrangement pathways.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, such as 2'-bromoacetophenone (B1265738), with sodium azide.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2'-Bromoacetophenone

This protocol outlines the synthesis of this compound from 2'-bromoacetophenone via nucleophilic substitution.

-

Reactants:

-

Sodium Azide (NaN₃)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Procedure:

-

Dissolve 2-bromoacetophenone in a suitable polar aprotic solvent, such as DMF, in a round-bottom flask.

-

Add an excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole derivatives.[3][4] These triazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as monoamine oxidase (MAO) inhibitors for treating neuropsychiatric disorders.[4] This reaction is also instrumental in synthesizing analogs of drugs like suvorexant and losartan.[3]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction of this compound with a terminal alkyne.

-

Reactants and Reagents:

-

This compound

-

A terminal alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of t-butanol and water)

-

-

Procedure:

-

In a reaction vessel, dissolve this compound and the terminal alkyne in a suitable solvent mixture, such as 1:1 t-butanol/water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate.

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction by TLC.

-

For work-up, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Photolysis and Nitrene Intermediate Formation

Upon photolysis, this compound can extrude nitrogen gas to form a highly reactive aryl nitrene intermediate.[3] In the presence of protic solvents like methanol, this intermediate can undergo ring expansion to form 3H-azepine derivatives.[3] This photochemical reactivity opens avenues for the synthesis of unique seven-membered ring systems.

Caption: Photolysis of this compound.

Experimental Protocol: Photolysis

This protocol describes a general procedure for the photolysis of this compound.

-

Apparatus and Reagents:

-

Photoreactor (e.g., with a medium-pressure mercury lamp)

-

Quartz reaction vessel

-

This compound

-

Protic solvent (e.g., methanol)

-

-

Procedure:

-

Prepare a dilute solution of this compound in the chosen protic solvent (e.g., methanol) in the quartz reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

-

Irradiate the solution in the photoreactor at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to isolate the 3H-azepine product.

-

Other Notable Reactions

-

Vilsmeier Cyclization: this compound can undergo Vilsmeier cyclization using a Vilsmeier reagent to produce 5-phenyloxazole-4-carboxaldehyde.[3]

-

Thermal Decomposition: Thermal decomposition can lead to the formation of α-imino ketone intermediates, which are precursors for imidazole (B134444) derivatives.[3]

These reactions highlight the synthetic versatility of this compound, making it a key component in the toolbox of medicinal and synthetic chemists for the generation of diverse heterocyclic scaffolds with potential therapeutic applications.

References

Unlocking the Potential of 2'-Azidoacetophenone: A Technical Guide for Researchers

A versatile building block for novel therapeutics and chemical probes, 2'-Azidoacetophenone is a gateway to diverse heterocyclic scaffolds with promising biological activities. This guide provides an in-depth analysis of its synthetic utility and explores key research areas, complete with experimental protocols and quantitative data to accelerate drug discovery and chemical biology research.

This compound (C₈H₇N₃O) is a valuable synthetic intermediate characterized by an azide (B81097) group positioned ortho to an acetyl group on a benzene (B151609) ring. This unique arrangement of functional groups makes it a highly reactive and versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Its applications span from the construction of medicinally relevant scaffolds, such as quinolines and triazoles, to its use in the development of sophisticated chemical biology tools like photoreactive probes.

Core Synthetic Applications and Potential Research Areas

The primary utility of this compound lies in its ability to serve as a starting material for various cyclization and cycloaddition reactions. The following sections detail promising research avenues, supported by experimental data and methodologies.

Synthesis of Bioactive Quinolines

Quinolines are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and natural products, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, or its readily accessible precursor 2'-aminoacetophenone (B46740), is a key starting material for the synthesis of substituted quinolines, particularly 2-aryl-4-quinolones.

One of the most efficient methods for this transformation is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[3][4] Alternatively, 2-aryl-4-quinolones can be synthesized from 2'-aminoacetophenone by reaction with an aroyl chloride followed by base-catalyzed cyclization.[5]

dot

Potential Research Focus:

-

Anticancer Drug Development: Synthesize novel 2-aryl-4-quinolone derivatives and screen them for cytotoxic activity against a panel of cancer cell lines. Structure-activity relationship (SAR) studies can guide the design of more potent and selective anticancer agents.[1][6]

-

Antimicrobial Agents: Explore the antibacterial and antifungal properties of quinolines derived from this compound, particularly against drug-resistant strains.[7][8][9]

Quantitative Data on Quinoline (B57606) Derivatives:

| Compound Class | Test Organism/Cell Line | Activity Metric | Value | Reference(s) |

| Quinoline-chalcone derivative | MGC-803 (gastric cancer) | IC₅₀ | 1.38 µM | [6] |

| Quinoline-chalcone derivative | HCT-116 (colon cancer) | IC₅₀ | 5.34 µM | [6] |

| Quinoline-chalcone derivative | MCF-7 (breast cancer) | IC₅₀ | 5.21 µM | [6] |

| 2-sulfoether-4-quinolone | Staphylococcus aureus | MIC | 0.8 µM | [7] |

| 2-sulfoether-4-quinolone | Bacillus cereus | MIC | 0.8 µM | [7] |

| Quinoline-2-one derivative | MRSA | MIC | 0.75 µg/mL | [8] |

| Quinoline-2-one derivative | VRE | MIC | 0.75 µg/mL | [8] |

| Quinoline-based hybrid | Staphylococcus aureus | MIC | 2 µg/mL | [10] |

| Quinoline-based hybrid | Mycobacterium tuberculosis H37Rv | MIC | 10 µg/mL | [10] |

"Click Chemistry" and the Synthesis of 1,2,3-Triazoles

The azide functionality of this compound makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.[11]

dot

Potential Research Focus:

-

Novel Antimicrobial and Anticancer Agents: Synthesize libraries of 1,2,3-triazole derivatives by reacting this compound with a diverse range of terminal alkynes. Screen these compounds for their antimicrobial and cytotoxic activities.[11][12][13][14]

-

Enzyme Inhibitors: The triazole ring can act as a bioisostere for other functional groups, making it a valuable scaffold for designing enzyme inhibitors.

Quantitative Data on Triazole Derivatives:

| Compound Class | Test Organism/Cell Line | Activity Metric | Value | Reference(s) |

| 1,2,3-Triazole Glycoside | Staphylococcus aureus | Inhibition Zone | 12-18 mm | [11] |

| Triazole-Chalcone Derivative | HeLa (cervical cancer) | IC₅₀ | 13.03 µM | [14] |

| 1α-triazolyl-5α-androstane derivative | MCF-7 (breast cancer) | IC₅₀ | 2.61 µM | [12] |

| 1α-triazolyl-5α-androstane derivative | 4T1 (mouse mammary carcinoma) | IC₅₀ | 8.71 µM | [12] |

| Fused 1,2,3-triazole derivative | HeLa (cervical cancer) | IC₅₀ | 6.80 µM | [15] |

| Fused 1,2,3-triazole derivative | MCF-7 (breast cancer) | IC₅₀ | 7.80 µM | [15] |

Development of Azaflavanones with Anti-inflammatory Properties

Azaflavanones, nitrogen-containing analogues of flavanones, can be synthesized from 2'-aminoacetophenone. These compounds have shown potential as anti-inflammatory agents. The synthesis typically involves a Claisen-Schmidt condensation to form an aza-chalcone, followed by an oxidative cyclization.

Potential Research Focus:

-

Novel Anti-inflammatory Drugs: Synthesize a series of azaflavanones with diverse substitutions and evaluate their anti-inflammatory activity using in vivo models such as the carrageenan-induced rat paw edema assay.[5][16]

dot

Quantitative Data on Azaflavanone Derivatives:

| Compound (Substituent) | Dose | % Inhibition of Paw Edema | Reference(s) |

| 2-(3-nitrophenyl)-azaflavanone | 200 mg/kg | 62.1% | [5] |

| 2-(2-hydroxyphenyl)-azaflavanone | 200 mg/kg | 63.0% | [5] |

| 2-(4-chlorophenyl)-azaflavanone | 200 mg/kg | 65.0% | [5] |

Application as Photoreactive Probes

The aryl azide group in this compound can be photochemically converted into a highly reactive nitrene intermediate upon UV irradiation. This property makes it a potential core structure for photoaffinity labeling (PAL) probes. PAL is a powerful technique used to identify and study non-covalent interactions between small molecules and their biological targets, such as proteins.[17][18] By incorporating a this compound moiety into a ligand of interest, a covalent bond can be formed with the target protein upon photoactivation, enabling its identification and characterization.

dot

Potential Research Focus:

-

Target Identification: Design and synthesize photoaffinity probes based on bioactive molecules by incorporating the this compound scaffold. Use these probes to identify the molecular targets of drugs or natural products in complex biological systems.[17][19]

-

Mapping Binding Sites: Utilize photoaffinity labeling to map the binding site of a ligand within its target protein.

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations and biological assays discussed.

Synthesis of 2-Aryl-4-quinolones from 2'-Aminoacetophenone[5]

-

Amide Formation: In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., pyridine (B92270) or dichloromethane).

-

Add the desired aroyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude amide intermediate by column chromatography or recrystallization.

-

Cyclization: Dissolve the purified amide (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).

-

Add a base, for example, potassium tert-butoxide (2-3 equivalents), portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final 2-aryl-4-quinolone by column chromatography or recrystallization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][12]

-

In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of tert-butanol (B103910) and water).

-

In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (B8700270) (5-10 mol%) in water.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction is often characterized by a color change.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.

In Vitro Cytotoxicity (MTT) Assay[1][2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Carrageenan-Induced Rat Paw Edema Assay[20][21]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized compounds. Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and chemical biology. Its utility in constructing quinoline, triazole, and azaflavanone scaffolds provides a rich platform for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, its inherent photoreactive properties open up exciting avenues for the design of chemical probes to elucidate complex biological processes. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in these fields, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2'-Azidoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment or a specific Safety Data Sheet (SDS) for 2'-Azidoacetophenone. Always consult your institution's safety protocols and the most current regulatory guidelines before handling any chemical.

Introduction

This compound is an organic compound that incorporates both a ketone and an aryl azide (B81097) functional group. While the acetophenone (B1666503) backbone is a common motif in medicinal chemistry, the presence of the ortho-azido group introduces specific hazards that require careful consideration and stringent safety protocols. Aryl azides are known for their potential instability, particularly when exposed to heat, shock, or certain chemical environments. This guide provides a comprehensive overview of the known and anticipated hazards of this compound, along with detailed recommendations for its safe handling, storage, and disposal.

Hazard Identification and Classification

GHS Classification (Anticipated): Based on related compounds like acetophenone and general knowledge of aryl azides, the following GHS classifications are likely applicable:

-

Flammable Liquids/Combustible Solids: Depending on the physical state. Acetophenone is a combustible liquid. p-Azidoacetophenone (B14680) is classified as a combustible solid.

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

-

Explosive: Risk of explosion with shock, friction, fire, or other sources of ignition. This is a primary concern for all organic azides.

Signal Word: Warning[1]

Hazard Statements (Anticipated):

-

H227: Combustible liquid/solid.

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Additional unclassified hazards related to the azide group's explosive potential are expected.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the related compounds acetophenone and p-azidoacetophenone for reference.

| Property | Acetophenone | p-Azidoacetophenone | This compound (Predicted/Computed) |

| Molecular Formula | C8H8O | C8H7N3O | C8H7N3O |

| Molecular Weight | 120.15 g/mol | 161.16 g/mol | 161.16 g/mol |

| Appearance | Colorless liquid | Solid | No data available |

| Melting Point | 19-20 °C | No data available | No data available |

| Boiling Point | 202 °C | No data available | No data available |

| Density | 1.03 g/mL at 25 °C | No data available | No data available |

| Flash Point | No data available | Not applicable (solid) | No data available |

| Solubility | No data available | No data available | No data available |

Stability and Reactivity of the Azide Functional Group

The primary safety concern with this compound is the stability of the aryl azide group. Organic azides are energetic materials and can decompose violently.[2]

Key Stability Considerations for Aryl Azides:

-

Carbon to Nitrogen Ratio (C/N): A general rule of thumb for the stability of organic azides is that the number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C8H7N3O), the C/N ratio is greater than 1, which suggests it may be handled safely in small quantities with appropriate precautions.[2]

-

"Rule of Six": This rule suggests there should be at least six carbon atoms per energetic functional group (like an azide). This compound meets this criterion.[2]

-

Heat, Shock, and Friction: Organic azides can be sensitive to thermal and mechanical shock, leading to explosive decomposition.[2] The presence of functional groups in the ortho position can sometimes decrease stability.

-

Light: Some azides are light-sensitive and should be stored in the dark.[2]

Incompatible Materials:

-

Acids: Contact with acids can produce hydrazoic acid (HN3), which is highly toxic and explosive.[2]

-

Heavy Metals and their Salts: Azides can form highly explosive heavy metal azides (e.g., lead azide, copper azide). Avoid contact with metal spatulas, metal pipes, and other metal equipment.[2]

-

Strong Oxidizing Agents: May react violently.

-

Halogenated Solvents: Reactions with azides in halogenated solvents like dichloromethane (B109758) or chloroform (B151607) should be avoided.[2]

Toxicological Information

Detailed toxicological studies on this compound are not available. The toxicity profile is inferred from data on sodium azide and general information on aromatic compounds.

| Hazard | Description | Toxicological Data (Sodium Azide) |

| Acute Toxicity | Azides are highly toxic. The primary mechanism of toxicity is the inhibition of cytochrome oxidase, similar to cyanide.[3] This can lead to cellular hypoxia. | Fatal doses in humans are reported to be ≥700 mg (10 mg/kg).[4] |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Industrial exposures are commonly through inhalation.[4] |

| Skin Contact | May cause skin irritation. | Absorption through the skin is possible. |

| Eye Contact | Causes serious eye irritation. | Direct contact can cause severe irritation. |

| Ingestion | Harmful if swallowed. The most common route for intentional poisoning.[4] | Non-lethal doses have been reported from 0.3 to 150 mg.[4] |

| Chronic Exposure | No data available for this compound. | No data available. |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[1] | Not classified. |

Symptoms of Azide Exposure: The most commonly reported health effect of azide exposure is hypotension (low blood pressure).[4] Other symptoms can include headache, dizziness, nausea, vomiting, shortness of breath, and in severe cases, seizures, coma, and cardiorespiratory arrest.[4]

Experimental Protocols and Handling Precautions

Given the hazardous nature of this compound, all work must be conducted in a well-ventilated chemical fume hood. A designated area for working with azides is highly recommended.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal technique. | To prevent skin contact and absorption. |

| Eye Protection | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing or explosion. | To protect eyes from splashes and potential projectiles. |

| Skin and Body Protection | A flame-retardant laboratory coat is essential. Consider an impervious gown for larger quantities. | To protect against skin exposure and in case of fire. |

| Respiratory Protection | Not typically required if work is performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood, a respirator may be necessary. | To prevent inhalation of vapors or aerosols. |

Engineering Controls:

-

Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.

-

Blast Shield: Use a blast shield, especially when heating the compound or running reactions at scale.

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.

Safe Handling Procedures:

-

Quantities: Handle the smallest amount of material necessary for the experiment.

-

Temperature: Avoid heating the compound unless absolutely necessary and with extreme caution. If heating is required, use an oil bath with a temperature controller and a blast shield. Never heat directly on a hot plate.

-

Spatulas: Use non-metallic (e.g., ceramic or plastic) spatulas to avoid the formation of explosive metal azides.[2]

-

Grounding: Take measures to prevent the buildup of electrostatic charge.[3]

-

Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials.[2] Containers should be tightly closed.[5]

Spill and Waste Disposal:

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[5] Do not use combustible materials for absorption.

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, labeled waste container. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Consult your institution's environmental health and safety department for specific disposal protocols.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to emergency response.

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The compound may decompose explosively when heated. Vapors may be heavier than air and can travel to a source of ignition.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion

This compound is a valuable research chemical, but its handling demands the utmost respect for its potential hazards. The presence of the aryl azide functional group introduces risks of toxicity and explosive decomposition. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific handling guidelines outlined in this document, researchers can mitigate these risks and work safely with this compound. A thorough understanding of the reactivity of the azide group is paramount for all personnel involved in its use.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Toxicological analysis of azide and cyanide for azide intoxications using gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human health effects of sodium azide exposure: a literature review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

The Solubility Profile of 2'-Azidoacetophenone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 2'-Azidoacetophenone, a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative solubility data for this compound, this guide utilizes solubility data for the closely related compound, acetophenone, to provide a reliable estimation. This document also outlines a detailed experimental protocol for determining precise solubility values and presents a workflow for a common application of azido-functionalized compounds.

Executive Summary

Understanding the solubility of this compound is critical for its effective use in various research and development applications, including organic synthesis, medicinal chemistry, and chemical biology. This guide offers a comprehensive resource for scientists, providing estimated solubility data, a robust experimental protocol for solubility determination, and a visual representation of a key synthetic application. The inclusion of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry workflow highlights a significant use-case for this class of compounds.

Estimated Solubility of this compound

| Solvent | Solubility of Acetophenone ( g/100 mL at 25°C) |

| Water | 0.55 - 0.6[1][2] |

| Ethanol | Soluble[1] |

| Diethyl Ether | Soluble[2] |

| Chloroform | Soluble[2] |

| Acetone | Soluble[1] |

| Benzene | Soluble[1] |

| Glycerol | Soluble[2] |

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, though precise quantitative data at 25°C was not specified in the cited sources.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For researchers requiring precise solubility data for this compound in a specific solvent system, the shake-flask method is a widely accepted and reliable technique. This protocol is adapted from established methodologies for determining the solubility of organic compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Sealed, airtight vials or flasks

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L, and clearly state the temperature at which the measurement was conducted.

-

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable building block in "click" chemistry, a class of reactions known for their high efficiency and specificity.[] The azido (B1232118) group can readily participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole ring, linking it to a molecule containing a terminal alkyne. This reaction is widely used in drug discovery, bioconjugation, and materials science.[6]

Caption: Generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Logical Relationship: Photoaffinity Labeling

Aryl azides, such as this compound, can also be employed as photoaffinity labeling reagents to identify and study biomolecular interactions.[7] This technique involves the light-induced formation of a covalent bond between the azido-containing probe and its biological target.

Caption: The logical steps involved in a photoaffinity labeling experiment using an azido-probe.

References

- 1. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetophenone - Sciencemadness Wiki [sciencemadness.org]

- 3. Acetophenone CAS#: 98-86-2 [m.chemicalbook.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. benchchem.com [benchchem.com]

Theoretical Exploration of 2'-Azidoacetophenone Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azidoacetophenone is a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The presence of both an azide (B81097) and a carbonyl group on the aromatic ring allows for a range of intramolecular reactions, leading to the formation of various heterocyclic scaffolds. Understanding the theoretical underpinnings of its reactivity is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecular entities. This technical guide provides an in-depth analysis of the theoretical studies relevant to the reactivity of this compound, focusing on its potential reaction pathways, the computational methods used to study them, and the key quantitative data that informs our understanding of its chemical behavior. While direct theoretical studies on this compound are not extensively available in the literature, this guide draws parallels from closely related systems and established theoretical frameworks to provide a comprehensive overview.

Core Reactivity: Intramolecular Cyclization

The primary reactive pathway of interest for this compound is its intramolecular cyclization. This transformation is typically initiated by thermal or photochemical decomposition of the azide group, leading to the formation of a highly reactive nitrene intermediate. The subsequent reaction of the nitrene with the adjacent acetyl group can proceed through several mechanistic pathways, ultimately yielding stable heterocyclic products.

Proposed Mechanistic Pathways

The thermal decomposition of aryl azides is a well-studied process that is thought to proceed via a nitrene intermediate. In the case of this compound, the generated nitrene can undergo intramolecular cyclization. A plausible mechanism, analogous to the Hemetsberger indole (B1671886) synthesis, involves the formation of an azirine intermediate which then rearranges to the final product. The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, and while the exact mechanism is still a subject of investigation, it is postulated to proceed via a nitrene intermediate.[1][2]

A general theoretical framework for studying such reaction rates is the Transition State Theory (TST) . TST provides a method for calculating the rate constants of elementary chemical reactions by assuming a quasi-equilibrium between the reactants and the activated transition state complex.[3] Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these reaction mechanisms, identifying transition states, and calculating activation energies.

The following diagram illustrates a plausible reaction pathway for the intramolecular cyclization of this compound, proceeding through a nitrene intermediate.

Computational Analysis of Reactivity

Computational chemistry provides invaluable insights into reaction mechanisms and reactivity. Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules and predicting their properties. For a molecule like this compound, DFT calculations can be employed to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the reactant, intermediates, transition states, and products.

-

Calculate Vibrational Frequencies: Confirm that optimized structures correspond to energy minima (reactants, products) or saddle points (transition states) on the potential energy surface.

-

Determine Reaction Energetics: Calculate the activation energies (Ea) and reaction enthalpies (ΔH) for each step of the proposed mechanism. This data is crucial for identifying the rate-determining step of the reaction.

A computational study on the isomeric p-Azidoacetophenone utilized the B3LYP functional with a 6-311++G(d,p) basis set for quantum computational calculations.[4] A similar level of theory would be appropriate for investigating the reactivity of this compound.

Key Quantitative Data from Theoretical Studies

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Ea (Nitrene Formation) | Activation energy for the decomposition of the azide to form the nitrene intermediate. | 25 - 35 |

| ΔH (Nitrene Formation) | Enthalpy change for the formation of the nitrene intermediate. | 15 - 25 |

| Ea (Cyclization) | Activation energy for the intramolecular attack of the nitrene on the carbonyl group. | 10 - 20 |

| ΔH (Cyclization) | Enthalpy change for the cyclization step. | -30 to -40 |

| Ea (Rearrangement) | Activation energy for the final rearrangement to the stable heterocyclic product. | 5 - 15 |

| ΔH (Overall Reaction) | The overall enthalpy change for the conversion of this compound to the final product. | -40 to -60 |

Experimental Protocols for Studying Reactivity

The theoretical predictions for the reactivity of this compound can be validated through experimental studies. The following are representative protocols for key experiments.

General Protocol for Thermal Cyclization

-

Reactant Preparation: Dissolve this compound (1 mmol) in a high-boiling, inert solvent (e.g., xylenes, 10 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reaction: Heat the solution to reflux (typically 140-150 °C) under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).

-

Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.